Bicyclo[3.2.1]octan-3-one
Overview
Description
Synthesis Analysis
The stereodivergent synthesis of Bicyclo[3.2.1]octenes, closely related to Bicyclo[3.2.1]octan-3-one, can be achieved using Nazarov reagents and alkenyl 1,2-diketones with Brønsted base catalysis under mild conditions. This process allows for the rapid and stereoselective construction of the skeleton, with both stereoisomers of the bridged products obtainable by tuning the reaction conditions (Liu et al., 2020). Furthermore, the enantioselective synthesis of bicylco[3.2.1]octan-8-ones has been prepared from a tandem Michael-Henry reaction, showcasing the creation of four stereogenic centers with good diastereoselectivity and high enantioselectivity (Ding et al., 2010).
Molecular Structure Analysis
Research on the molecular structure of Bicyclo[3.2.1]octan-3-one derivatives, such as tricyclo[3.3.0.02,8]octan-3-ones, has demonstrated their potential as building blocks for enantiospecific total syntheses of cyclopentanoid natural products. These compounds are obtained through photochemically prepared processes that allow for versatile access to diverse cyclopentanoid structures (Demuth & Schaffner, 1982).
Chemical Reactions and Properties
Bicyclo[3.2.1]octan-3-one and its derivatives undergo various chemical reactions, enabling the synthesis of complex natural products and biologically active compounds. For instance, the oxidative transformations of bicyclo[3,3,0]oct-7-ene-1-one, a related structure, into cyclo-octane-1,5-dione derivatives through oxidative cleavage of the central double bond, highlight the chemical reactivity and versatility of these compounds (Ghera et al., 1966).
Physical Properties Analysis
The physical properties of Bicyclo[3.2.1]octan-3-one derivatives, such as solubility, melting points, and specific optical rotations, are crucial for their application in synthesis and chemical reactions. However, specific studies focusing on these properties were not identified in the current search, indicating a gap in the literature that future research could address.
Chemical Properties Analysis
The chemical properties of Bicyclo[3.2.1]octan-3-one, including its reactivity under various conditions and its ability to undergo transformations into other significant compounds, are of considerable interest. The novel lithium iodide-promoted vinylcyclopropane-cyclopentene rearrangement for the efficient synthesis of bicyclo[3.3.0]oct-6-en-2-one showcases the compound's chemical versatility and its role as a building block for polycyclopentanoid natural products (Hashimoto et al., 1986).
Scientific Research Applications
Development of Natural Product Scaffolds : Bicyclo[3.2.1]octan-3-one plays a critical role in developing routes leading to natural product scaffolds like bicyclo[3.3.0]octan-1-ol and bicyclo[4.3.0]nonan-1-ol. It's involved in the diastereo- and enantioselective synthesis of polyfunctionalized diquinanes, hydrindanes, and decalins, which bear a hydroxyl group at the ring junction (Heinrich et al., 2016).
Construction of Ent-Kauranoids : It's used in constructing ent-kauranoids, an important class of natural products, through innovative approaches (Zhu et al., 2015).
Conjugation in Cyclopropyl-Ethylene Systems : Bicyclo[2.2.2]octane, a related compound, finds its use in research for potential conjugation in cyclopropyl-ethylene systems (Grob & Hostynek, 1963).
Photochemistry Applications : Bicyclo(3.2.1)octan-2-one can be used in photochemistry to generate photochemical products predominantly derived from aldehydes and ketenes (Critch & Fallis, 1977).
Enantioselective Synthesis : The enantioselective construction of indole-fused bicyclo[3.2.1]octanes can be achieved via an aminopalladition-triggered Heck-type reaction, practical for synthesizing natural products and biologically active compounds (Wang et al., 2021).
Synthesis of Unique Natural Product Structures : Bicyclo[3.2.1]octanes, due to their ubiquity in bioactive natural products and specific reactivity associated with the ring strain of the system, are essential in modern synthetic organic chemistry (Presset, Coquerel, & Rodriguez, 2012).
Applications in Molecular Machines and Functional Materials : The BIBCO rotors, related to this compound, exhibit ultra-fast rotational rates at room temperature, making them ideal for use in molecular machines and functional materials (Lemouchi et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
bicyclo[3.2.1]octan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-4-6-1-2-7(3-6)5-8/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMMOVPGAJKVOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931501 | |
Record name | Bicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40931501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.2.1]octan-3-one | |
CAS RN |
14252-05-2 | |
Record name | Bicyclo(3.2.1)octan-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014252052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40931501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bicyclo[3.2.1]octan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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